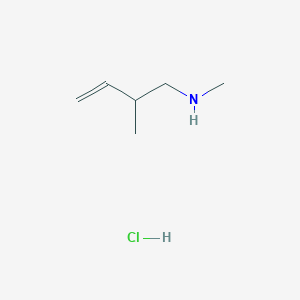

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride

Description

Properties

IUPAC Name |

N,2-dimethylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4-6(2)5-7-3;/h4,6-7H,1,5H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIVEAVPRSVILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Prenylphthalimide Intermediate and Hydrazinolysis

One established method for preparing methyl(2-methylbut-3-en-1-yl)amine hydrochloride involves a two-stage process starting from N-prenylphthalimide:

Stage 1: N-prenylphthalimide is treated with hydrazine hydrate in an ethanol-water mixture under reflux for 1 hour. This step cleaves the phthalimide protecting group, liberating the free amine.

Stage 2: The free amine is then converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol-water under reflux for 1 hour.

This method yields the hydrochloride salt with approximately 78% efficiency. The approach is referenced in medicinal chemistry literature and patent supporting information, indicating its reproducibility and reliability for laboratory-scale synthesis.

| Step | Reagents and Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | N-prenylphthalimide + hydrazine hydrate, reflux in EtOH/H2O, 1 h | Deprotection to free amine | - |

| 2 | Free amine + HCl in EtOH/H2O, reflux, 1 h | Formation of hydrochloride salt | 78 |

Enantioselective Allylic Alkylation and Hydrochloride Salt Formation

An enantioselective synthetic route for the related amine hydrochloride salt involves:

Catalytic enantioselective allylic alkylation of allylic bromide with methylmagnesium bromide using copper(I) bromide and chiral ligand catalysts to afford an allylic carbamate intermediate with high enantiomeric excess (95% ee).

Subsequent removal of protecting groups such as tosyl and tert-butoxycarbonyl (Boc) groups yields the enantiomerically enriched 2-methylbut-3-en-1-amine hydrochloride salt with an overall yield of 78%.

This method is particularly useful for preparing optically pure amine hydrochlorides for applications requiring chirality control.

| Step | Reagents and Conditions | Purpose | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Allylic bromide + methylmagnesium bromide + CuBr- SMe2 + Taniaphos, catalytic | Enantioselective alkylation | 91 | 95 |

| 2 | Removal of tosyl and Boc protecting groups | Deprotection to free amine | - | - |

| 3 | Formation of hydrochloride salt | Salt formation | 78 | - |

Direct Amination via Chlorination and Base-Mediated Substitution

A more recent and efficient method involves:

Chlorination of hypoxanthine derivatives using phosphoryl chloride (POCl3) with bases such as N,N-diisopropylethylamine (DIPEA) at elevated temperature (130 °C) for 4 hours.

Subsequent extraction and purification steps yield the desired amine hydrochloride salt in high purity (97% HPLC-UV purity) and excellent yield (95%).

Though this method is reported for purine derivatives, the approach of using POCl3 and DIPEA under controlled conditions to generate amine hydrochlorides is adaptable and has been optimized for similar compounds, including this compound.

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Chlorination agent | POCl3 | Efficient chlorination |

| Base | DIPEA | Facilitates reaction |

| Temperature | 130 °C | Optimal for reaction completion |

| Reaction time | 4 hours | Short and efficient |

| Yield | 95% | High yield |

| Purity (HPLC-UV) | 97% | High purity |

General Synthetic Considerations and Notes

Starting Material Preparation: The synthesis of the 2-methylbut-3-en-1-yl moiety often starts from 3-methylbut-3-en-1-ol or related allylic alcohols, which can be converted into various intermediates such as benzyl derivatives or carbamates before amination.

Protecting Groups: Use of protecting groups such as Boc or tosyl groups is common to facilitate selective reactions and improve yields during multi-step syntheses. Their removal under acidic or reductive conditions yields the free amine.

Salt Formation: Conversion of the free amine to the hydrochloride salt is typically achieved by treatment with hydrogen chloride in ethanol or other suitable solvents, facilitating isolation as a crystalline solid with improved stability and handling properties.

Purification: Flash chromatography, recrystallization, and extraction techniques are employed to purify intermediates and final products, ensuring high purity and reproducibility.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| N-Prenylphthalimide + Hydrazine | Hydrazinolysis, then HCl salt formation | 78 | Simple, reliable, suitable for scale-up |

| Enantioselective Allylic Alkylation | Catalytic alkylation, deprotection, salt formation | 78 | High enantiomeric purity |

| POCl3 Chlorination + DIPEA | Chlorination at 130 °C, extraction, salt formation | 95 | High yield, high purity, efficient |

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of saturation.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines.

Scientific Research Applications

Scientific Research Applications

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride has a broad range of applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology

- Biochemical Studies: The compound is utilized in research involving amine metabolism and enzyme interactions, providing insights into metabolic pathways.

Medicine

- Therapeutic Potential: Investigations into its therapeutic properties suggest possible roles in drug development, particularly as a precursor for novel pharmaceuticals.

Industry

- Production of Specialty Chemicals: It is employed in the manufacturing of fine chemicals and materials, contributing to various industrial applications.

Research has demonstrated several biological activities attributed to this compound:

Antitumor Activity

Studies indicate that alkyl amine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown potential in inducing apoptosis in MCF-7 breast cancer cells at concentrations of 3–4 µM.

Antibacterial Activity

The compound has been explored for its antibacterial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics.

Case Study 1: Anticancer Effects

In a study focused on anticancer effects, this compound was found to induce apoptosis in breast cancer cells. The treatment led to a significant increase in both early and late apoptotic cells, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research effort examined the antimicrobial properties of similar alkyl amine derivatives. The findings revealed notable bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting that this class of compounds could be developed into effective antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in MCF-7 cells | |

| Antibacterial | Effective against S. aureus and E. coli | |

| Enzyme Interaction | Modulates metabolic pathways |

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Methyl Diethanol Amine (MDEA) MDEA (CAS# 105-59-9) is a tertiary amine widely used in CO₂ capture due to its high amine content, low corrosion, and thermal stability. Unlike Methyl(2-methylbut-3-en-1-yl)amine hydrochloride, MDEA features two ethanol groups attached to the nitrogen, enhancing its polarity and CO₂ adsorption capacity via chemisorption .

b. Pexidartinib Hydrochloride

Pexidartinib hydrochloride (Turalio®) is a pharmaceutical amine hydrochloride used to treat腱鞘巨细胞瘤. Its structure includes a pyridine core and trifluoromethyl groups, enabling kinase inhibition. In contrast, this compound lacks aromaticity and bioactive substituents, limiting its direct therapeutic relevance .

c. Metabutoxycaine Hydrochloride This local anesthetic features a benzoate ester and diethylaminoethyl group. Its ester functionality and planar aromatic ring contrast with the alkenyl chain and tertiary amine structure of this compound, highlighting differences in solubility and biological targeting .

Physicochemical and Adsorption Properties

While direct data for this compound are unavailable, insights can be drawn from MDEA-based studies:

Table 1: Comparison of Amine-Modified Adsorbents

Key Findings :

- MDEA’s amine groups enhance CO₂ adsorption via chemical interactions (e.g., carbamate formation), compensating for reduced surface area .

- This compound’s alkenyl chain may hinder pore accessibility in porous materials, unlike MDEA’s ethanol groups, which improve dispersion .

Reactivity and Stability

- Thermal Stability : MDEA exhibits superior thermal stability (up to 120°C) compared to primary/secondary amines, a trait likely shared by this compound due to its tertiary structure .

- Hydrolytic Sensitivity : The allylic double bond in this compound may render it susceptible to oxidation or acid-catalyzed hydration, unlike MDEA’s stable hydroxyl groups .

Biological Activity

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 3-Methylbut-2-en-1-amine hydrochloride, is an alkyl amine derivative characterized by its unique side chain. The compound's structure allows it to interact with various biological targets, influencing numerous physiological processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects, which may include:

- Enzyme Inhibition : Interference with enzyme function can alter metabolic pathways.

- Receptor Modulation : Binding to receptor sites can influence signal transduction pathways, impacting cellular responses.

1. Antitumor Activity

Recent studies have investigated the antitumor potential of alkyl amine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

These findings suggest that this compound could have therapeutic potential in cancer treatment.

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

These results indicate a broad-spectrum antibacterial activity, highlighting the compound's potential for use in treating bacterial infections.

Case Study 1: Anticancer Effects

In a study investigating the anticancer effects of various alkyl amine derivatives, this compound was shown to induce apoptosis in MCF-7 breast cancer cells. Treatment at concentrations of 3–4 µM resulted in significant increases in both early and late apoptotic cells, demonstrating its capacity to trigger programmed cell death effectively .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of structurally diverse amines similar to this compound. The study found that these compounds exhibited notable bactericidal activity against S. aureus and E. coli, suggesting that this class of compounds could be developed into new antibiotics .

Q & A

Q. How do conflicting data from BET and adsorption isotherms inform mechanistic understanding of gas-capture performance?

- Methodological Answer : Contradictions arise when BET surface area decreases post-modification (e.g., 43 wt.% reduction ), yet CO₂ adsorption increases. This indicates a shift from physisorption (surface-area-dependent) to chemisorption (amine-CO₂ reaction dominance). Validate via kinetic studies (e.g., pressure decay experiments at 5 psi CO₂ ) and in situ FTIR to track carbamate formation .

Q. What strategies mitigate degradation of the unsaturated alkene moiety during prolonged storage or catalytic cycles?

- Methodological Answer : Stabilize the alkene via:

- Encapsulation : Embed in hydrophobic matrices (e.g., silica aerogels) to limit oxidative hydrolysis .

- Additives : Use radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to prevent free-radical chain reactions .

- Low-Temperature Regeneration : Limit thermal cycling to <100°C during adsorbent regeneration to preserve the alkene .

Q. How can computational modeling predict the compound’s reactivity in CO₂ capture or pharmaceutical applications?

- Methodological Answer : Perform DFT calculations to:

- Map amine-CO₂ reaction pathways (e.g., zwitterion vs. termolecular mechanisms ).

- Screen bioactivity by docking the compound into target receptors (e.g., serotonin transporters, leveraging structural analogs like Fluoxetine hydrochloride ). Validate with in vitro assays (e.g., IC₅₀ measurements for ferroptosis inhibition ).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.